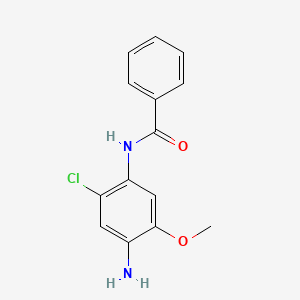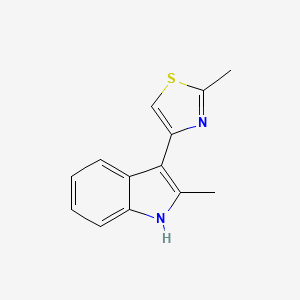![molecular formula C14H11N3 B5889093 [(1-ethyl-1H-indol-3-yl)methylene]malononitrile](/img/structure/B5889093.png)
[(1-ethyl-1H-indol-3-yl)methylene]malononitrile
Vue d'ensemble
Description
[(1-ethyl-1H-indol-3-yl)methylene]malononitrile (EMM) is a synthetic chemical compound that belongs to the class of indole derivatives. EMM has been extensively studied for its various biological and pharmacological properties. It is a versatile molecule that can be used as a starting material for the synthesis of a variety of indole derivatives. The purpose of
Applications De Recherche Scientifique
Organic Solar Cells
- New small acceptor–donor (A–D) molecules, such as derivatives of [(1-ethyl-1H-indol-3-yl)methylene]malononitrile, have been investigated as components of organic solar cells. The synthesis of these compounds involves Vilsmeier–Haack formylation and Knoevenagel reactions, showing their potential in solar energy applications (Gudim et al., 2022).
Synthesis of Indolyl Triazoles
- Derivatives of [(1-ethyl-1H-indol-3-yl)methylene]malononitrile have been synthesized using the 1,3-dipolar cycloaddition reaction, highlighting an efficient, clean, and high-yield method for producing indolyl triazoles (Reddy & Reddy, 2020).
Photocatalytic Approaches
- A novel photocatalytic method has been developed for the oxidative coupling of indole and active methylene compounds, including [(1-ethyl-1H-indol-3-yl)methylene]malononitrile derivatives, using eosin Y as a photocatalyst. This approach is metal-free and high-yielding, utilizing renewable energy sources (Kushwaha et al., 2022).
Antibacterial Activity
- Indole derivatives synthesized from [(1-ethyl-1H-indol-3-yl)methylene]malononitrile have been screened for their antibacterial activity. This research highlights the potential of these compounds in developing new antibacterial agents (Jain et al., 2011).
Antiproliferative Activity
- Some indole derivatives synthesized from [(1-ethyl-1H-indol-3-yl)methylene]malononitrile have shown significant antiproliferative activity against cancer cell lines. This indicates their potential as anticancer agents (Fawzy et al., 2018).
Metal-Free Aerobic Oxidative Cross-Coupling
- An efficient method for C(sp2)–C(sp2) bonds construction via aerobic oxidative cross-coupling of indoles with arylidenemalononitriles, including [(1-ethyl-1H-indol-3-yl)methylene]malononitrile derivatives, has been developed. This process is metal-free and yields high atom economy (Yang & Li, 2019).
Propriétés
IUPAC Name |
2-[(1-ethylindol-3-yl)methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3/c1-2-17-10-12(7-11(8-15)9-16)13-5-3-4-6-14(13)17/h3-7,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRIYJIJTCGQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)C=C(C#N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-[acetyl(methyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5889026.png)
![2-(3-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5889058.png)


![N-(2-ethyl-6-methylphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5889072.png)

![1-{1-[2-(4-fluorophenoxy)ethyl]-1H-indol-3-yl}-2,2-dimethyl-1-propanone](/img/structure/B5889081.png)
![1-[1-methyl-5-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrrol-3-yl]ethanone](/img/structure/B5889091.png)

![2-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5889106.png)

![N-(4-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5889123.png)
![cyclopropyl[1-(3,4-dichlorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B5889129.png)